3-{2-[(3,5-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride is a chemical compound with the molecular formula and a CAS number of 1219976-62-1. This compound features a piperidine ring substituted by a 3,5-difluorobenzyl ether group, which contributes to its unique properties and potential applications in pharmaceutical research. It is classified as a hydrochloride salt, which is common for many organic compounds to enhance solubility and stability.
3-{2-[(3,5-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride falls under the category of piperidine derivatives. Piperidines are six-membered heterocyclic compounds known for their presence in various biological systems and pharmaceutical agents. This specific derivative may exhibit properties that are beneficial in medicinal chemistry, particularly in drug development.
The synthesis of 3-{2-[(3,5-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride typically involves the reaction of 3,5-difluorobenzyl alcohol with an appropriate piperidine derivative. The process generally includes the following steps:
The synthesis may require specific conditions such as controlled temperature and the use of solvents like dichloromethane or ethanol to optimize yield and purity. Reaction times can vary, but typical procedures may take several hours, depending on the scale and desired purity of the product.
The molecular structure of 3-{2-[(3,5-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride consists of a piperidine ring (a six-membered nitrogen-containing ring) attached to a 2-(3,5-difluorobenzyl)oxyethyl group. The presence of fluorine substituents enhances lipophilicity and can influence biological activity.
The compound can participate in various chemical reactions typical of piperidine derivatives:
Reactions involving this compound should be conducted under controlled conditions to prevent unwanted side reactions or degradation of sensitive functional groups.
Further pharmacological studies would be necessary to elucidate its precise mechanism of action and therapeutic potential.
3-{2-[(3,5-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride has potential applications in:
Piperidine—a saturated six-membered nitrogen heterocycle—is embedded in >20 classes of therapeutic agents, conferring optimal sp³-character for 3D target complementarity and protonatable nitrogen for salt formation and solubility enhancement [5] [8]. Its versatility manifests in two key domains:
Synthetic Accessibility: Piperidine rings form via pyridine hydrogenation using transition-metal catalysts (Ru, Co, Ir). Beller’s group achieved stereoselective cis-hydrogenation of polysubstituted pyridines using Ru nanoparticles, while Qu et al. employed Ir(I)/P,N-ligand complexes for enantioselective reductions en route to cortisol inhibitors [2]. These methods enable scalable production of chiral piperidines critical for CNS activity.
Biological Privilege: Piperidine features in blockbuster drugs: Vinblastine (antimitotic), Raloxifene (SERM), and Donepezil (AChE inhibitor). In oncology, N-(piperidine-4-yl)benzamide derivatives exhibit IC₅₀ values 15-fold lower than sorafenib by inhibiting tubulin polymerization [5] [8]. The scaffold’s ability to adopt boat or chair conformations allows precise positioning of substituents for target binding.
Fluorinated benzyl ethers enhance pharmacophores through three interconnected mechanisms:
Lipophilicity Modulation: The 3,5-difluorobenzyl group increases log P by 0.5–0.9 units versus non-fluorinated analogs, facilitating blood-brain barrier (BBB) penetration—a prerequisite for neuroactive drugs [7]. This arises from fluorine’s high electronegativity (3.98 Pauling scale) and low polarizability.
Metabolic Resistance: Fluorine impedes oxidative metabolism by cytochrome P450 enzymes. In Oteseconazole (FDA-approved 2022), a difluoroethyl linker confers stability against hepatic degradation [7]. Similarly, 3,5-difluorobenzyl ethers resist demethylation, extending compound half-lives.
Steric and Electronic Effects: Orthogonal C-F bonds create a dipole moment (1.41 D) that directs aryl ring orientation during target binding. In Lenacapavir (HIV capsid inhibitor), the 3,5-difluorobenzyl group occupies a hydrophobic pocket via fluorine-mediated van der Waals contacts [7]. The precursor 3,5-difluorobenzyl bromide (density 1.6 g/mL) is commercially deployed for SN₂ reactions to install this moiety [3].
The 3,5-difluorobenzyl motif synergizes with piperidine in neuro/oncologic contexts:
Neurological Targets: Dopamine (D₂/D₃), serotonin (5-HT₁A), and sigma receptors possess aromatic subpockets accommodating fluorinated benzyl groups. Piperidine nitrogen mediates cation-π interactions with receptor aspartates. Ferro et al. demonstrated 4-(4-fluorobenzyl)piperidines as tyrosinase inhibitors via Cu²⁺ chelation—a model applicable to monoamine oxidases [8].
Oncologic Targets: Fluorine atoms engage halogen bonds with backbone carbonyls in HSP70 (IC₅₀ = 0.8 μM for piperidine derivatives) and PARP1. Jin et al. found halogenated N-(piperidine-4-yl)benzamides induce apoptosis in breast cancer cells by disrupting protein folding [5]. The 3,5-difluoro pattern uniquely balances hydrophobicity and dipole strength for kinase inhibition.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: